Ethyl 2-(2,5-dioxo-4,4-dipropylimidazolidin-1-yl)acetate
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Overview
Description
Ethyl 2-(2,5-dioxo-4,4-dipropylimidazolidin-1-yl)acetate is a heterocyclic compound with the molecular formula C13H22N2O4 and a molecular weight of 270.32 g/mol . This compound is primarily used in research and industrial applications due to its unique chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(2,5-dioxo-4,4-dipropylimidazolidin-1-yl)acetate typically involves the reaction of ethyl bromoacetate with 2,5-dioxo-4,4-dipropylimidazolidine in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetonitrile under reflux conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve optimizing the laboratory synthesis process for larger-scale production, ensuring high yield and purity while maintaining cost-effectiveness and safety.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(2,5-dioxo-4,4-dipropylimidazolidin-1-yl)acetate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding imidazolidine derivatives.
Reduction: Reduction reactions can yield different reduced forms of the imidazolidine ring.
Substitution: Nucleophilic substitution reactions can occur at the ethyl ester group or the imidazolidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield imidazolidine-2,5-dione derivatives, while reduction can produce various reduced imidazolidine compounds .
Scientific Research Applications
Ethyl 2-(2,5-dioxo-4,4-dipropylimidazolidin-1-yl)acetate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure and biological activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 2-(2,5-dioxo-4,4-dipropylimidazolidin-1-yl)acetate is not fully understood. it is believed to interact with specific molecular targets and pathways in biological systems. The compound’s imidazolidine ring structure allows it to form hydrogen bonds and other interactions with proteins and enzymes, potentially modulating their activity .
Comparison with Similar Compounds
Similar Compounds
Ethyl (2,5-dioxoimidazolidin-1-yl)acetate: A similar compound with a different substitution pattern on the imidazolidine ring.
Ethyl (2,5-dioxo-4,4-diphenylimidazolidin-1-yl)acetate: Another related compound with phenyl groups instead of propyl groups.
Uniqueness
Ethyl 2-(2,5-dioxo-4,4-dipropylimidazolidin-1-yl)acetate is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of propyl groups on the imidazolidine ring can affect the compound’s solubility, stability, and interactions with biological targets .
Properties
CAS No. |
730-94-9 |
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Molecular Formula |
C13H22N2O4 |
Molecular Weight |
270.32 g/mol |
IUPAC Name |
ethyl 2-(2,5-dioxo-4,4-dipropylimidazolidin-1-yl)acetate |
InChI |
InChI=1S/C13H22N2O4/c1-4-7-13(8-5-2)11(17)15(12(18)14-13)9-10(16)19-6-3/h4-9H2,1-3H3,(H,14,18) |
InChI Key |
HKKRGSKMKYUSCX-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1(C(=O)N(C(=O)N1)CC(=O)OCC)CCC |
Origin of Product |
United States |
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